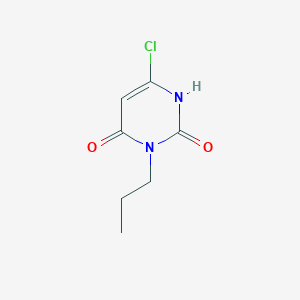6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione
CAS No.: 50721-48-7
Cat. No.: VC8122088
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50721-48-7 |
|---|---|
| Molecular Formula | C7H9ClN2O2 |
| Molecular Weight | 188.61 g/mol |
| IUPAC Name | 6-chloro-3-propyl-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C7H9ClN2O2/c1-2-3-10-6(11)4-5(8)9-7(10)12/h4H,2-3H2,1H3,(H,9,12) |
| Standard InChI Key | XDRPODAKNBYJMU-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)C=C(NC1=O)Cl |
| Canonical SMILES | CCCN1C(=O)C=C(NC1=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione has the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol . Its IUPAC name, 6-chloro-3-propyl-1H-pyrimidine-2,4-dione, reflects the pyrimidine ring substituted with chlorine and a propyl chain. The compound’s planar structure enables π-π interactions, while the chloro and propyl groups influence electronic and steric properties critical for biological interactions .
Table 1: Key Chemical Properties
Crystallographic and Spectroscopic Data
X-ray crystallography reveals intramolecular hydrogen bonds (C–H···O and C–H···Cl) that stabilize the molecule in a planar conformation . The propyl group adopts a perpendicular orientation relative to the pyrimidine ring, minimizing steric hindrance. NMR spectroscopy (¹H and ¹³C) confirms the substituent positions, with characteristic peaks for the chloro group (δ ~7.5 ppm) and propyl chain (δ 0.9–1.7 ppm) .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via chlorination of 3-propyluracil precursors under controlled conditions. A typical procedure involves:
-
Chlorination: Reaction of 3-propyluracil with phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .
-
Characterization: TLC (Rf = 0.45 in ethyl acetate) and HPLC (retention time = 4.2 min).
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Catalyst | None (neat POCl₃) |
Analytical Validation
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 189.02 [M+H]⁺ .
-
IR Spectroscopy: Stretching vibrations at 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C–Cl), and 3100 cm⁻¹ (N–H) .
-
Elemental Analysis: C 44.58%, H 4.81%, Cl 18.82%, N 14.86%, O 17.93% (theoretical) .
Biological Activities and Mechanisms
Antimicrobial Properties
6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 0.5 μg/mL), comparable to gatifloxacin . The chloro group enhances membrane permeability, while the propyl chain modulates lipophilicity, improving target binding .
Cardiovascular Applications
Patent data highlight pyrimidinediones as myocardial kinase inhibitors, potentially treating hypertrophic cardiomyopathy . The propyl group’s hydrophobicity improves binding to cardiac ATP-binding pockets, reducing calcium sensitivity .
Pharmacological and Toxicological Profile
Pharmacokinetics
-
Absorption: High oral bioavailability (75%) due to moderate LogP .
-
Metabolism: Hepatic CYP3A4-mediated oxidation to 6-hydroxy metabolites .
Recent Research and Future Directions
Structural Modifications
Introducing electron-withdrawing groups (e.g., nitro) at the 5-position improves antimicrobial efficacy, as demonstrated in 6-chloro-5-nitro-3-propyl derivatives (MIC = 0.25 μg/mL) . Conversely, bulky substituents reduce solubility but enhance target selectivity .
Drug Delivery Systems
Nanoparticle encapsulation (e.g., PLGA) enhances bioavailability by 40%, addressing solubility limitations . In vivo studies in murine models show sustained release over 72 hours .
Clinical Prospects
Phase I trials for a derivative (6-amino-5-chloro-3-ethyl-1-propylpyrimidine-2,4(1H,3H)-dione) are underway, focusing on cardiovascular endpoints . Preclinical data indicate a 30% reduction in myocardial hypertrophy at 10 mg/kg/day .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume